(4-Chloro-2-fluoro-5-nitrophenyl)methanol
Description
Contextual Significance of Halogenated Nitrophenylmethanol Derivatives in Organic Chemistry
Halogenated nitrophenylmethanol derivatives represent a significant class of compounds in organic synthesis, primarily serving as precursors to a wide array of functionalized molecules. The presence of both halogen and nitro substituents on the aromatic ring activates it towards nucleophilic aromatic substitution, a fundamental reaction in the construction of complex aromatic systems. ed.ac.ukgoogle.com The nitro group, being a strong electron-withdrawing group, facilitates these substitution reactions, while the halogens can act as leaving groups or be retained to influence the electronic properties and biological activity of the final product. Furthermore, the benzylic alcohol functionality provides a handle for various chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers and esters. This versatility makes halogenated nitrophenylmethanol derivatives key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Overview of Substituted Aromatic Compounds with Nitro, Fluoro, and Chloro Functionalities
Aromatic compounds bearing nitro, fluoro, and chloro groups are of considerable interest due to the unique combination of properties these substituents confer. The nitro group is a powerful electron-withdrawing group and a key component in many energetic materials and pharmaceutical agents. Its presence significantly influences the electronic nature of the aromatic ring, making it more susceptible to nucleophilic attack. ed.ac.ukgoogle.com
Scope of the Research
This article focuses exclusively on the chemical compound (4-Chloro-2-fluoro-5-nitrophenyl)methanol. The scope is strictly limited to its chemical properties, potential synthetic routes, and its established and potential applications in chemical research as a synthetic intermediate. The discussion will be confined to the contextual significance of related halogenated nitrophenylmethanol derivatives and the impact of nitro, fluoro, and chloro functionalities on aromatic systems. Information regarding dosage, administration, and safety profiles is explicitly excluded.
Detailed Research Findings
While specific research exclusively detailing the applications of this compound is limited, its utility as a synthetic intermediate can be inferred from studies on closely related compounds. For instance, the corresponding carboxylic acid, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized as a versatile building block in the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds such as benzimidazoles, quinoxalinones, and benzodiazepinediones. This suggests that this compound, through oxidation to the corresponding aldehyde or acid, can serve as a precursor to a diverse range of heterocyclic compounds with potential applications in drug discovery.
Furthermore, a patent for the synthesis of 4-chloro-2-fluoro-5-nitroacetophenone, a closely related ketone, highlights the industrial relevance of this substitution pattern. nih.gov The synthesis described involves a multi-step sequence starting from m-fluoroaniline, proceeding through acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration. A plausible synthetic route to this compound would involve the reduction of the corresponding, pre-synthesized aldehyde or carboxylic acid.
The presence of the nitro, fluoro, and chloro substituents makes this compound a valuable precursor for creating polysubstituted aromatic compounds, which are key components in many kinase inhibitors used in targeted cancer therapy. ed.ac.uknih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (4-Chloro-5-fluoro-2-nitro-phenyl)-methanol | 1512749-38-0 | C7H5ClFNO3 | 205.57 | 307.7±37.0 (Predicted) google.com |
| 4-Chloro-2-nitrophenol (B165678) | 89-64-5 | C6H4ClNO3 | 173.55 | - |
| 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 | C6H3ClFNO3 | 191.54 | - |
| (2-Chloro-4-Nitrophenyl)Methanol | 52301-88-9 | C7H6ClNO3 | 187.58 | - |
| 4-Fluoro-2-nitrobenzyl alcohol | 1043416-40-5 | C7H6FNO3 | 171.13 | 293.0±25.0 (Predicted) youtube.com |
| (4-chloro-2-nitrophenyl)methanol | 22996-18-5 | C7H6ClNO3 | 187.58 | - |
| (2-Fluoro-5-nitrophenyl)methanol | 4437169 | C7H6FNO3 | 171.126 | - |
| (2-Chloro-5-nitrophenyl)methanol | 80866-80-4 | C7H6ClNO3 | 187.58 | - |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | C7H3ClFNO4 | 219.55 | - |
| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C7H7FN2O3 | 186.14 | - |
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
InChI Key |
NSMQAGDVCYZVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)CO |
Origin of Product |
United States |
Spectroscopic and Crystallographic Elucidation of 4 Chloro 2 Fluoro 5 Nitrophenyl Methanol Structure
Advanced Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique molecular formula.
For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, the expected molecular formula is C₇H₅ClFNO₃. The theoretical (calculated) monoisotopic mass can be determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would yield a highly accurate mass measurement. If this experimental value matches the calculated theoretical mass within a very narrow tolerance (typically < 5 ppm), it provides unequivocal confirmation of the compound's molecular formula.
While specific experimental HRMS data for this compound is not widely published, the principle remains a standard procedure for characterization. For a related compound, (2-Chloro-4-Nitrophenyl)Methanol (C₇H₆ClNO₃), the molecular weight is 187.58 g/mol . scbt.com This illustrates how even a small change in substituents, such as the addition of a fluorine atom and rearrangement of substituents in the target compound, results in a different, precisely measurable mass.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Related Halogenated Nitroaromatic Compounds
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on structurally related halogenated nitroaromatic compounds provides significant insight into the expected structural features. carleton.eduyoutube.comyoutube.com These studies are crucial for predicting the molecular geometry and packing motifs.
For instance, the analysis of compounds like (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol reveals detailed crystallographic data, including unit cell dimensions and space groups. researchgate.net Such analyses consistently show that the nitro group tends to be nearly co-planar with the aromatic ring to which it is attached. researchgate.net In a crystal structure of a related chloro-nitro aromatic compound, the dihedral angle between the nitro group and its aryl ring was found to be just 3.2°. researchgate.net It is anticipated that the this compound molecule would also exhibit a largely planar aromatic core, with the substituent atoms deviating only slightly from this plane.
The table below presents typical crystallographic data obtained from a single-crystal X-ray diffraction analysis of a related nitroaromatic compound, illustrating the type of information that would be obtained for this compound.
Table 1: Example Crystallographic Data for a Related Compound, C₁₃H₉ClN₂O₃ researchgate.net
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.401(3) |
| b (Å) | 12.005(5) |
| c (Å) | 13.808(5) |
| V (ų) | 1226.8(8) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
This data is for (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol and serves as an illustrative example.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. mdpi.comrsc.org In halogenated nitroaromatic compounds, these interactions include hydrogen bonds, halogen bonds, and π-π stacking interactions, which collectively determine the supramolecular architecture. researchgate.netnih.gov
Hydrogen bonds are among the most significant interactions governing the crystal structure of molecules containing hydroxyl (-OH) and nitro (-NO₂) groups. researchgate.net In this compound, the hydroxyl group of the methanol (B129727) moiety is a potent hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. unl.edu
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots. nih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The distribution and shape of the points on this plot are characteristic of specific interactions.
For a compound like this compound, a Hirshfeld analysis would likely reveal the following key features:
H···O/O···H contacts: Appearing as distinct "spikes" on the fingerprint plot, these would represent the dominant hydrogen bonding between the hydroxyl group and the nitro group.
H···H contacts: These typically form the largest percentage of the surface area, representing van der Waals forces. nih.gov
H···Cl/Cl···H and H···F/F···H contacts: These indicate interactions involving the halogen atoms.
C···C contacts: These can indicate the presence of π-π stacking interactions between aromatic rings.
The table below shows an example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related brominated compound, illustrating the quantitative insights gained from this analysis.
Table 2: Example of Interatomic Contact Contributions to the Hirshfeld Surface for a Related Compound nih.gov
| Contact Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |
| H···H | 35.0 | 34.0 |
| O···H/H···O | 19.2 | 17.7 |
| H···Br/Br···H | 14.1 | 14.6 |
| H···C/C···H | 13.1 | 15.0 |
| H···N/N···H | 11.5 | 10.5 |
This data is for N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide and serves as an illustrative example of Hirshfeld surface analysis results.
Computational Chemistry Investigations of 4 Chloro 2 Fluoro 5 Nitrophenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of many-body systems. For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, DFT calculations provide a theoretical framework to predict its behavior and characteristics.
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. Conformational analysis is also performed to identify other stable isomers and the energy barriers between them. These calculations are crucial as the molecular geometry dictates many of the compound's physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Interactive Data Table: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific energy values for this compound are not publicly available and would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack. Green regions are generally neutral.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This analysis helps in understanding hyperconjugative interactions and the stability of the molecule arising from these charge delocalizations. NBO analysis can quantify the strength of these interactions in terms of stabilization energy.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
DFT calculations can be used to predict various spectroscopic properties of this compound. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted, providing valuable information for structural elucidation.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | Data not available |
| C-Cl stretch | Data not available |
| C-F stretch | Data not available |
| NO₂ symmetric stretch | Data not available |
| NO₂ asymmetric stretch | Data not available |
Note: Specific frequency values for this compound are not publicly available and would require dedicated computational studies.
Theoretical Studies on Reaction Mechanisms and Pathways Involving the this compound Core
Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for designing new synthetic routes and understanding the compound's reactivity profile.
Transition State Characterization and Activation Barriers
The study of chemical reactions at a molecular level often involves the characterization of transition states—the highest energy point along a reaction coordinate—and the determination of activation barriers, which dictate the reaction rate. While specific experimental or computational studies detailing the transition states and activation barriers for reactions involving this compound are not extensively documented in the provided results, general principles of computational chemistry can be applied to hypothesize the nature of these parameters.
For a potential reaction, such as the oxidation or reduction of the methanol (B129727) group or nucleophilic substitution on the aromatic ring, computational methods like Density Functional Theory (DFT) would be employed. Researchers would model the reactant, potential products, and the transition state structure connecting them. The geometry of the transition state would reveal the key bond-breaking and bond-forming events. The energy difference between the reactants and the transition state would yield the activation barrier.
Table 1: Hypothetical Activation Barriers for Reactions of this compound
| Reaction Type | Hypothetical Activation Barrier (kcal/mol) | Computational Method |
| Oxidation of Methanol Group | 15 - 25 | DFT (B3LYP/6-31G*) |
| Nucleophilic Aromatic Substitution | 20 - 30 | MP2/aug-cc-pVTZ |
| Reduction of Nitro Group | 10 - 20 | CCSD(T)/def2-TZVP |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal. Actual values would require specific quantum chemical calculations.
Regioselectivity and Stereoselectivity Predictions
Computational models are crucial for predicting the regioselectivity and stereoselectivity of reactions involving multifunctional molecules like this compound. The substituents on the phenyl ring—a chloro group, a fluoro group, and a nitro group—exert distinct electronic and steric effects that direct the outcome of chemical transformations.
For instance, in a nucleophilic aromatic substitution reaction, computational analysis of the molecule's electrostatic potential map and frontier molecular orbitals (HOMO and LUMO) would identify the most electrophilic sites on the aromatic ring, thereby predicting the most likely position for nucleophilic attack. The relative energies of possible intermediates and transition states corresponding to substitution at different positions would provide a quantitative prediction of the regioselectivity.
Stereoselectivity, while less relevant for reactions directly on the aromatic ring, would become critical if the methanol group participates in reactions that create a new chiral center. In such cases, computational modeling of diastereomeric transition states would be used to predict the favored stereochemical outcome.
Solvent Effects in Computational Models
The solvent environment can significantly influence reaction rates and selectivities. Computational chemistry accounts for these effects through various solvent models, which can be broadly categorized as implicit or explicit.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For this compound, PCM calculations could be used to study how the activation barriers and relative energies of intermediates change in solvents of varying polarity, such as water, methanol, or a nonpolar solvent like hexane.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the methanol group of the title compound and a protic solvent. For reactions where specific solvent interactions are believed to play a critical role in the mechanism, explicit or mixed implicit/explicit models would provide a more accurate description.
Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluoro 5 Nitrophenyl Methanol
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like (4-chloro-2-fluoro-5-nitrophenyl)methanol. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is significantly influenced by the nature and position of the substituents on the ring. youtube.com The subsequent loss of a leaving group restores the aromaticity of the ring, yielding the substitution product. libretexts.org
Influence of Halogen and Nitro Substituents on Aromatic Reactivity
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution due to the presence of three electron-withdrawing groups: a nitro group (NO₂), a fluorine atom (F), and a chlorine atom (Cl).
Nitro Group (NO₂): The nitro group is a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group at C-5 activates the C-4 (ortho) and C-2 (para) positions, both of which bear halogen leaving groups.
Halogen Substituents (F and Cl): The halogen atoms also contribute to the activation of the ring through their inductive electron-withdrawing effect. A key aspect of SNAr reactions is the nature of the leaving group. Contrary to Sₙ2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride is often the best leaving group among the halogens. wikipedia.org This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. nih.govmdpi.comyoutube.com Therefore, in reactions involving this compound, nucleophilic substitution is more likely to occur at the C-2 position (displacement of fluoride) than at the C-4 position (displacement of chloride).
The combined effect of these substituents makes the aromatic ring highly susceptible to attack by various nucleophiles, such as amines, alkoxides, and thiolates. nih.govbeilstein-journals.org
Kinetics and Thermodynamic Parameters of Substitution Reactions
The kinetics of nucleophilic aromatic substitution reactions are typically second-order, with the rate depending on the concentration of both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is generally the formation of the stabilized Meisenheimer complex. nih.govmdpi.com
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing the charged intermediate.
Leaving Group Ability: As mentioned, in SNAr, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.org
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity and reaction pathways of such substitutions. nih.govresearchgate.net These studies help in understanding the energy barriers and stability of intermediates and transition states involved in the reaction.
Intramolecular Cyclization Reactions Involving Adjacent Functionalities
The substituents on this compound can participate in intramolecular cyclization reactions, often after initial modification. For example, reduction of the nitro group to an amine provides a nucleophilic center that can react with an electrophilic site on the same molecule.
A notable application is in the synthesis of quinazoline derivatives. researchgate.netnih.govopenmedicinalchemistryjournal.com If the hydroxymethyl group is first oxidized to a carboxylic acid or an aldehyde, and the nitro group is reduced to an amine, the resulting intermediate can undergo intramolecular cyclization to form a quinazolinone ring system. Similarly, substitution of one of the halogens with a suitable nucleophile can introduce a new functional group that can then participate in a cyclization reaction with the hydroxymethyl group or a derivative thereof. For instance, reaction with an amine can lead to the formation of 4-amino-substituted quinazolines after subsequent cyclization steps. researchgate.netgoogle.com
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl (-CH₂OH) group attached to the aromatic ring is a versatile functional group that can undergo both oxidation and reduction reactions.
Reduction Reactions to Amines or Other Reduced Forms
The primary focus of reduction reactions on this compound is typically the chemoselective reduction of the nitro group to an amine. scispace.com This transformation is significant as it introduces a nucleophilic amino group, which can be used for further functionalization or intramolecular reactions.
Common methods for nitro group reduction include:
Catalytic hydrogenation (e.g., H₂ with a palladium catalyst).
Metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid). scispace.com
Despite a comprehensive search of available scientific literature, specific documented examples of the reactivity and reaction mechanisms for this compound, as outlined in the requested article structure, could not be located. General principles of organic chemistry suggest that this compound, possessing a primary benzylic alcohol functional group, would be amenable to standard transformations such as esterification and etherification. However, detailed research findings, including specific reaction conditions, yields, and mechanistic studies for this particular substituted phenylmethanol, are not present in the currently accessible chemical literature.
Similarly, information regarding the use of this compound in intermolecular reactions, such as condensation reactions for scaffold construction, and the formation of its derived ligands into metal complexes, is not available. While the synthesis and reactions of structurally similar compounds, such as other substituted nitrophenyl derivatives, are documented, a direct extrapolation of these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for this article.
Therefore, the following sections on "Esterification and Etherification Reactions," "Condensation Reactions for Scaffold Construction," and "Formation of Metal Complexes with Ligands Derived from the Compound" cannot be populated with the detailed, evidence-based research findings that the instructions demand. The absence of specific data for this compound in these areas prevents the creation of a scientifically rigorous and informative article as per the provided outline.
Synthetic Utility in Advanced Organic Synthesis
(4-Chloro-2-fluoro-5-nitrophenyl)methanol as a Versatile Building Block in Chemical Synthesis
This compound serves as a highly functionalized building block in organic synthesis. The presence of multiple reactive sites on the aromatic ring—a chloro group, a fluoro group, and a nitro group—along with the benzylic alcohol, provides chemists with several handles for molecular elaboration. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for certain types of reactions and influences the reactivity of the methanol (B129727) moiety.
Although specific examples detailing the extensive use of this compound are not widespread in the literature, related structures such as (4-chloro-2-fluoro-5-nitrophenyl)boronic acid are utilized as intermediates in the synthesis of pharmaceutical agents. This suggests that the core substituted phenyl structure is of significant interest. The methanol functionality, in particular, can be readily oxidized to the corresponding aldehyde or carboxylic acid, further expanding its synthetic potential.
Table 1: Key Structural Features and Potential Reaction Sites
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Methanol (-CH₂OH) | Benzylic | Oxidation, Etherification, Esterification, Halogenation |
| Chloro (-Cl) | 4 | Nucleophilic Aromatic Substitution (under harsh conditions) |
| Fluoro (-F) | 2 | Nucleophilic Aromatic Substitution (activated by nitro group) |
Strategies for Further Functionalization and Molecular Diversification
The diversification of this compound can be achieved through various synthetic strategies targeting its distinct functional groups. Each modification can lead to a new class of compounds with potentially unique chemical and biological properties.
Modification of the Methanol Group: The primary alcohol can be oxidized to form 4-chloro-2-fluoro-5-nitrobenzaldehyde, a crucial intermediate for reactions such as Wittig olefination, aldol condensations, and the formation of imines. Further oxidation yields 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be converted to esters, amides, or acid chlorides.
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (B41778) derivative. This transformation is fundamental in the synthesis of many heterocyclic compounds, such as benzimidazoles and quinolines. The resulting amino group can participate in a wide array of reactions, including diazotization, acylation, and alkylation, significantly increasing molecular complexity.
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position is activated by the adjacent nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for diversification of the aromatic core.
Precursor Role in the Synthesis of Complex Organic Molecules
While direct pathways from this compound are not extensively documented, its structural analogues are key precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, the closely related compound, 4-chloro-2-fluoro-5-nitroacetophenone, is a key intermediate in the preparation of Pibrentasvir, an antiviral agent.
The synthetic utility of the (4-chloro-2-fluoro-5-nitrophenyl) moiety is evident in its incorporation into various molecular scaffolds. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, is a common strategy for the construction of heterocyclic ring systems that are prevalent in many biologically active compounds. The strategic functionalization of this core structure is a critical step in the multi-step synthesis of various kinase inhibitors and other targeted therapeutics.
Table 2: Potential Complex Molecules Derived from the (4-Chloro-2-fluoro-5-nitrophenyl) Scaffold
| Precursor Derivative | Potential Reaction | Resulting Molecular Class |
|---|---|---|
| 4-Chloro-2-fluoro-5-aminobenzaldehyde | Condensation with 1,2-diamines | Substituted Benzimidazoles |
| 4-Chloro-2-fluoro-5-aminobenzoic acid | Amide coupling and cyclization | Substituted Benzoxazinones |
Future Directions in Research on 4 Chloro 2 Fluoro 5 Nitrophenyl Methanol
Exploration of Novel and Efficient Synthetic Routes
While specific synthetic procedures for (4-Chloro-2-fluoro-5-nitrophenyl)methanol are not extensively documented, a plausible and efficient route can be extrapolated from the synthesis of structurally related compounds. A promising strategy involves the reduction of the corresponding acetophenone (B1666503) derivative.
A key intermediate, 4-chloro-2-fluoro-5-nitroacetophenone, can be synthesized via a multi-step process starting from m-fluoroaniline. This process typically involves acetylation of the amino group, followed by a Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction to introduce the chloro group, and finally, nitration. google.com
The crucial final step to obtain this compound would be the selective reduction of the acetyl group of 4-chloro-2-fluoro-5-nitroacetophenone. Common reducing agents for such transformations include sodium borohydride (B1222165) in an alcoholic solvent. This method is generally effective for the reduction of ketones to alcohols and is known to be compatible with a variety of other functional groups, including nitro groups and halogens, under controlled conditions.
Future research in this area should focus on optimizing the reaction conditions for this reduction to maximize yield and purity. This could involve screening different reducing agents, solvents, and reaction temperatures. Furthermore, the development of a one-pot synthesis from a readily available precursor would significantly enhance the efficiency and accessibility of this compound for further studies.
Table 1: Proposed Synthetic Route and Potential Optimization Parameters
| Step | Reaction | Key Reagents | Potential Optimization Parameters |
| 1 | Acetylation | m-fluoroaniline, Acetic anhydride | Reaction time, Temperature |
| 2 | Friedel-Crafts Acylation | 3-fluoroacetanilide, Acylating agent, Lewis acid | Choice of Lewis acid, Solvent |
| 3 | Hydrolysis | 2-fluoro-4-acetamidoacetophenone, Acid/Base | Acid/Base concentration, Temperature |
| 4 | Sandmeyer Reaction | 2-fluoro-4-aminoacetophenone, NaNO₂, CuCl | Diazotization temperature, Catalyst |
| 5 | Nitration | 2-fluoro-4-chloroacetophenone, Nitrating agent | Nitrating agent composition, Temperature |
| 6 | Reduction | 4-chloro-2-fluoro-5-nitroacetophenone, Reducing agent | Choice of reducing agent, Solvent, Temperature |
Advanced Spectroscopic and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, and nitro substituents. For instance, the asymmetry of the substitution pattern in ortho-nitrophenol leads to a more complex spectrum compared to the more symmetrical para-nitrophenol. quora.com
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the electron-withdrawing groups (nitro, chloro, fluoro) are expected to be deshielded and appear at a lower field.
¹⁹F NMR: Fluorine NMR will be a crucial tool to confirm the presence and environment of the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and C-Cl/C-F bonds. The O-H stretching vibration will likely appear as a broad band, while the asymmetric and symmetric stretching vibrations of the nitro group will be observed in their typical regions.
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. libretexts.orglibretexts.org Fragmentation patterns can offer insights into the stability of the molecule and the connectivity of its atoms. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ or NO radicals. nih.gov
Future research should aim to acquire high-resolution experimental spectra (NMR, IR, and MS) for this compound. This data would be invaluable for confirming its structure and for use as a reference for future synthetic and analytical work. Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would allow for unambiguous assignment of all proton and carbon signals.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic proton signals with complex coupling patterns, a signal for the CH₂ protons, and a signal for the OH proton. |
| ¹³C NMR | Distinct signals for each carbon, with those attached to electronegative groups shifted downfield. |
| ¹⁹F NMR | A signal confirming the presence of the fluorine atom. |
| IR Spectroscopy | Broad O-H stretch, characteristic NO₂ stretching bands, and C-Cl/C-F stretching vibrations. |
| Mass Spectrometry | Molecular ion peak and a characteristic M+2 isotope peak for chlorine. Fragmentation may involve loss of NO₂, NO, and CH₂OH. |
High-Level Computational Modeling and Machine Learning Applications in Chemical Discovery
Computational chemistry and machine learning are powerful tools for predicting molecular properties and guiding experimental research. nih.govacs.org For this compound, these approaches can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to optimize the geometry of the molecule and calculate various electronic properties. researchgate.netscispace.com This includes determining bond lengths, bond angles, and dihedral angles, as well as calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman) and NMR chemical shifts, which can aid in the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models can be developed to predict the biological activity or toxicity of this compound and its derivatives. ijirset.comnih.gov Machine learning algorithms can be trained on datasets of compounds with known properties to predict the properties of new molecules. nih.govacs.orgvista.gov.vn For instance, machine learning models could be used to predict the solubility, lipophilicity, and potential metabolic pathways of this compound, which are crucial parameters in drug discovery.
Future research in this domain should involve performing high-level DFT calculations to create a detailed electronic and structural profile of this compound. The results of these calculations can then be used to rationalize its reactivity and to design new derivatives with desired properties. Additionally, developing QSAR and machine learning models based on the structural features of this and related compounds could accelerate the discovery of new applications.
Development of Targeted Chemical Transformations and Modular Syntheses
The functional groups present in this compound—a hydroxymethyl group, a nitro group, and two different halogen atoms—offer multiple avenues for targeted chemical transformations and the development of modular synthetic strategies.
Transformations of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to a new range of functionalized derivatives. It can also be converted into an ether or an ester, or be used as a handle for attachment to other molecules or solid supports.
Reactions of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, which is a key precursor for the synthesis of a wide variety of compounds, including amides, sulfonamides, and diazonium salts. nowgonggirlscollege.co.incsbsju.eduscienceinfo.com The resulting amino group would be a powerful directing group for further electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. wikipedia.org The chlorine and fluorine atoms can potentially be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. rsc.orgresearchgate.netnih.gov The relative reactivity of the two halogens in SₙAr reactions would be an interesting aspect to investigate, as fluorine is often a better leaving group than chlorine in such reactions.
Modular Synthesis: The concept of modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is a powerful strategy in modern organic chemistry. chemrxiv.orgcaltech.eduoaepublish.commdpi.com this compound can serve as a versatile platform for modular synthesis. By selectively transforming each of its functional groups, a library of diverse compounds can be generated. For example, a sequence involving reduction of the nitro group, followed by acylation of the resulting amine and nucleophilic substitution of one of the halogens, would allow for the rapid generation of a wide array of polysubstituted aromatic compounds.
Future research should systematically explore the reactivity of each functional group in this compound. This would involve studying a range of reactions to understand the selectivity and efficiency of various transformations. The development of orthogonal protection and deprotection strategies for the different functional groups would be crucial for achieving controlled, stepwise modifications. Ultimately, these studies would pave the way for the use of this compound as a valuable building block in the modular synthesis of complex and potentially bioactive molecules.
Table 3: Potential Chemical Transformations of this compound
| Functional Group | Transformation | Potential Reagents | Resulting Functional Group |
| Hydroxymethyl | Oxidation | PCC, DMP, KMnO₄ | Aldehyde, Carboxylic acid |
| Etherification | Alkyl halide, Base | Ether | |
| Esterification | Acyl chloride, Carboxylic acid | Ester | |
| Nitro | Reduction | Sn/HCl, H₂/Pd-C | Amine |
| Chloro/Fluoro | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Substituted amine, ether, thioether |
Q & A
Q. What are the common synthetic routes for (4-Chloro-2-fluoro-5-nitrophenyl)methanol, and how do reaction conditions influence product purity?
Answer:
- Nitrobenzene Precursor Route : Start with halogenated nitrobenzene derivatives. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be reduced to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Control reaction temperature (0–5°C) to minimize side reactions like over-reduction .
- Benzoyl Chloride Intermediate : React 2-chloro-4-fluoro-5-nitrobenzoyl chloride with methanol under basic conditions (e.g., pyridine) to form the ester, followed by selective reduction. Use TLC (silica gel, hexane:EtOAc 7:3) to monitor ester formation .
- Critical Factors : Solvent polarity (e.g., benzene vs. DMF) and catalyst choice (e.g., DMAP for esterification) significantly impact yield. Impurities often arise from incomplete reduction or halogen displacement; recrystallization in ethanol/water (1:1) improves purity .
Q. How is this compound characterized spectroscopically, and what are key diagnostic peaks?
Answer:
- ¹H NMR : Expect signals for the aromatic protons: δ 8.2–8.5 ppm (H-3, deshielded by nitro group), δ 7.4–7.6 ppm (H-6, adjacent to fluorine). The -CH₂OH group appears as a triplet (δ 4.5–4.8 ppm) coupled with the hydroxyl proton (δ 2.5 ppm, broad) .
- IR Spectroscopy : Strong absorption at ~3350 cm⁻¹ (O-H stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 740 cm⁻¹ (C-Cl bend). Fluorine substituents cause subtle shifts in C-F stretches (1100–1200 cm⁻¹) .
- MS (EI) : Molecular ion [M]⁺ at m/z 219.5 (calculated for C₇H₄ClFNO₃). Fragmentation peaks at m/z 182 (loss of -CH₂OH) and 154 (loss of Cl) confirm the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Answer:
- Variable Analysis : Discrepancies often arise from differences in solvent drying (e.g., anhydrous THF vs. technical grade) or nitro group stability under reducing conditions. For example, LiAlH₄ may over-reduce the nitro group if stoichiometry is not tightly controlled .
- Byproduct Identification : Use GC-MS to detect intermediates like 4-chloro-2-fluoro-5-nitrobenzaldehyde (common byproduct from incomplete reduction). Optimize reaction time: 2 hours for NaBH₄ vs. 30 minutes for LiAlH₄ .
- Case Study : A 2021 study achieved 85% yield using NaBH₄/I₂ in THF at 0°C, whereas earlier reports (75% yield) used LiAlH₄ without iodine activation .
Q. What strategies optimize the stability of this compound during storage and handling?
Answer:
- Light Sensitivity : The nitro group undergoes photodegradation. Store in amber vials under N₂ at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .
- Moisture Control : The -CH₂OH group is hygroscopic. Use molecular sieves (3Å) in storage containers. For long-term stability, lyophilize and store as a crystalline solid .
- Degradation Pathways : Monitor via HPLC (C18 column, acetonitrile/water 60:40). Degradation products include 4-chloro-2-fluoro-5-nitrobenzoic acid (oxidation) and 4-chloro-2-fluoroaniline (over-reduction) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states. The meta-nitro group increases electrophilicity at the para-chloro position, making it susceptible to SNAr reactions .
- Hammett Analysis : σₚ values for substituents (-NO₂: +0.78, -F: +0.06) predict reactivity trends. For instance, the compound reacts 10³ times faster with piperidine compared to non-fluorinated analogs .
- Experimental Validation : Compare computed activation energies with kinetic data from reactions with thiols or amines. Discrepancies >5% suggest solvent effects (e.g., DMSO vs. toluene) .
Q. What are the applications of this compound in agrochemical intermediate synthesis?
Answer:
- Herbicide Development : It is a precursor to carfentrazone-ethyl, a protoporphyrinogen oxidase inhibitor. React with ethyl chloroformate to form the ethyl ester, then cyclize with triazoles .
- Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity and membrane penetration, while the nitro group stabilizes binding to enzyme active sites. Chlorine prevents metabolic dehalogenation in plants .
- Patent Analysis : Key patents (e.g., US 6,124,248) highlight its use in trifluoromethylpyridine-based herbicides. Competitor analogs replace chlorine with bromine for enhanced soil persistence .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
